2-(3-Chlorophenoxy)piperidine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C11H14ClNO |
|---|---|
Molecular Weight |
211.69 g/mol |
IUPAC Name |
2-(3-chlorophenoxy)piperidine |
InChI |
InChI=1S/C11H14ClNO/c12-9-4-3-5-10(8-9)14-11-6-1-2-7-13-11/h3-5,8,11,13H,1-2,6-7H2 |
InChI Key |
HPRBZOGTACPTAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)OC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
The Significance of Piperidine Scaffolds in Modern Medicinal Chemistry
The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in the development of new drugs. encyclopedia.pubnih.govnih.gov Its prevalence in pharmaceuticals is remarkable, with piperidine derivatives found in over twenty classes of drugs, including analgesics, antipsychotics, and anticancer agents. encyclopedia.pubnih.gov This widespread use is attributable to several key factors that make the piperidine scaffold a "privileged" structure in medicinal chemistry.
One of the primary advantages of the piperidine scaffold is its ability to be readily modified. The nitrogen atom and the carbon atoms of the ring can be substituted with various functional groups, allowing for the fine-tuning of a molecule's physicochemical properties. thieme-connect.comresearchgate.net This includes adjustments to solubility, lipophilicity, and metabolic stability, all of which are critical for a drug's effectiveness. researchgate.netresearchgate.net The three-dimensional, chair-like conformation of the piperidine ring also provides a defined spatial arrangement for these substituents, which can be crucial for specific interactions with biological targets like receptors and enzymes. wikipedia.org
The introduction of chiral centers within the piperidine ring further expands its utility, enabling the development of stereospecific drugs with enhanced biological activity and selectivity. thieme-connect.comresearchgate.net This can lead to improved therapeutic outcomes and reduced side effects. researchgate.net For instance, piperidine-containing compounds are integral to drugs targeting the central nervous system, such as those for Alzheimer's and Parkinson's diseases, due to their ability to cross the blood-brain barrier. ontosight.ai
The versatility of the piperidine scaffold is evident in the wide array of biological activities exhibited by its derivatives. Research has demonstrated their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. researchgate.net This broad spectrum of activity underscores the importance of the piperidine nucleus in the ongoing search for novel and effective therapeutic agents. researchgate.net
The Rationale for Investigating Phenoxy Substituted Piperidine Derivatives
The investigation into phenoxy-substituted piperidine (B6355638) derivatives is driven by the aim of creating novel molecules with specific and enhanced pharmacological profiles. The phenoxy group, an oxygen atom connected to a phenyl ring, when attached to the piperidine scaffold, introduces a new set of properties that can significantly influence the compound's biological activity.
Researchers are particularly interested in how the combination of the piperidine and substituted phenoxy groups affects a compound's activity at specific receptors or enzymes. For example, some phenoxypiperidine derivatives have been explored for their potential as muscarinic receptor antagonists. The piperidine core serves as a versatile scaffold for further chemical modifications, while the phenoxy linkage provides stability.
Investigation of Biological Targets and Molecular Mechanisms of Action for 2 3 Chlorophenoxy Piperidine and Analogues
Receptor and Enzyme Modulation Profiles
The biological activity of 2-(3-Chlorophenoxy)piperidine and its analogues is characterized by their ability to interact with a range of receptors and enzymes, leading to the modulation of various signaling pathways within the central and peripheral nervous systems.
Monoamine Transporter System Interactions
Analogues of this compound have demonstrated significant interactions with the monoamine transporter system, which includes the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). These transporters are crucial for regulating the synaptic concentrations of their respective neurotransmitters.
Notably, chlorophenylpiperazine (B10847632) analogues have been identified as high-affinity ligands for the dopamine transporter. nih.govnih.gov For instance, studies on a series of these analogues revealed that chloro-substituted phenylethyl ligands exhibit high affinity for DAT. nih.gov Specifically, 1-(3-chlorophenyl)-4-phenethylpiperazine displayed high affinity for DAT, highlighting the importance of the chlorophenyl moiety for this interaction. nih.gov
Furthermore, derivatives of 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine have been synthesized and evaluated for their affinity at the serotonin transporter. nih.gov These compounds showed inhibition constant (Ki) values for SERT in the nanomolar range, comparable to the well-known serotonin reuptake inhibitor, fluoxetine. nih.gov This suggests that the piperidine (B6355638) scaffold, in combination with appropriate aromatic substitutions, can confer high affinity for SERT. While direct data for this compound on all three monoamine transporters is not extensively available, the evidence from its analogues points towards a potential interaction with this system.
Table 1: Monoamine Transporter Affinity of Selected Piperidine and Piperazine Analogues
| Compound/Analogue Class | Transporter | Affinity (Ki or IC50) | Reference |
| Chlorophenylpiperazine analogues | DAT | High affinity | nih.govnih.gov |
| m-chlorophenylpiperazine (mCPP) | SERT | IC50 = 230 nM | nih.gov |
| 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives | SERT | Ki = 2 - 400 nM | nih.gov |
G-Protein Coupled Receptors (GPCRs)
G-protein coupled receptors represent a major family of drug targets, and piperidine-containing compounds have been shown to interact with several members of this superfamily.
The nociceptin/orphanin FQ (N/OFQ) peptide receptor, also known as the opioid receptor-like 1 (ORL1) or NOP receptor, is a member of the opioid receptor family. wikipedia.org While some opioid drugs bind to this receptor, specific synthetic agonists have been developed. nih.gov Research into NOP receptor antagonists has led to the discovery of compounds based on a dihydrospiro(piperidine-4,7'-thieno[2,3-c]pyran) scaffold. nih.gov These piperidine-derived compounds have been shown to be potent NOP antagonists with high selectivity over classical opioid receptors. nih.gov This indicates that the piperidine core is a viable scaffold for developing ligands that target the NOP receptor, although the specific agonistic or antagonistic activity of this compound at this receptor requires further direct investigation.
The histamine (B1213489) H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters. nih.gov Antagonists of the H3 receptor have been investigated for their potential in treating various neurological disorders. mdpi.com Research has demonstrated that chlorophenoxyalkylamine derivatives, which share structural similarities with this compound, act as histamine H3 receptor ligands. nih.gov Specifically, a novel dual-active compound, 1-(7-(4-chlorophenoxy)heptyl)homopiperidine (E100), has been characterized as a histamine H3 receptor antagonist with a Ki value of 203 nM. nih.gov This finding suggests that the chlorophenoxy moiety combined with a piperidine or a related cyclic amine is a key pharmacophore for H3 receptor antagonism.
Table 2: Histamine H3 Receptor Antagonist Activity of a Chlorophenoxy Analogue
| Compound | Receptor | Affinity (Ki) | Reference |
| 1-(7-(4-chlorophenoxy)heptyl)homopiperidine (E100) | hH3R | 203 nM | nih.gov |
Nociceptin (N/OFQ) Receptor Ligands
As mentioned in section 4.1.2.1, the NOP receptor is a target for piperidine-based compounds. The endogenous ligand for this receptor is the neuropeptide nociceptin/orphanin FQ (N/OFQ). wikipedia.org The development of small-molecule ligands for the NOP receptor is an active area of research. Dihydrospiro(piperidine-4,7'-thieno[2,3-c]pyran) derivatives have been identified as a novel class of orally active NOP receptor antagonists. nih.gov This underscores the potential of piperidine-containing structures to serve as scaffolds for the design of ligands that modulate the N/OFQ system.
Ion Channels (e.g., TRPV1 Channel Antagonism)
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a non-selective cation channel that plays a crucial role in pain perception.
Kinase Inhibition (e.g., ALK/ROS1, Akt, p38 alpha MAP kinase)
While direct inhibitory data for this compound against anaplastic lymphoma kinase (ALK), ROS1, Akt, and p38 alpha mitogen-activated protein (MAP) kinase is not extensively available in the public domain, the broader class of piperidine-containing molecules has been investigated for kinase inhibitory activity.
Akt Inhibition: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its hyperactivation is a hallmark of many cancers nih.gov. Piperine, a naturally occurring piperidine alkaloid, has been shown to induce apoptosis in breast cancer cells by inhibiting the PI3K/Akt pathway nih.gov. Furthermore, a novel piperidine derivative, DTPEP, has demonstrated anti-breast cancer activity by downregulating the phosphorylation of key proteins in the PI3K/Akt pathway nih.gov. Although these examples establish the potential for piperidine scaffolds to target the Akt pathway, specific inhibitory concentrations for this compound analogues are not readily found in the reviewed literature.
p38 alpha MAP Kinase Inhibition: The p38 MAP kinase pathway is involved in cellular responses to stress and plays a role in inflammation and cancer nih.gov. Several studies have identified piperidine-substituted compounds as potent inhibitors of p38 MAP kinase. For instance, piperidine-substituted quinolinones and naphthyridinones have been shown to be potent p38 MAP kinase inhibitors that suppress TNF-alpha release nih.gov. Another study described piperidine-based heterocyclic oxalyl amides with low-nanomolar inhibitory activities against p38 alpha MAP kinase nih.gov. Aryl-urea fatty acids have also been found to activate the p38 MAP kinase pathway, leading to decreased viability of breast cancer cells nih.gov. However, specific data for this compound analogues is not available.
ALK/ROS1 Inhibition: The phenoxy moiety is a recognized scaffold in the design of kinase inhibitors. For example, 4-phenoxyquinoline-based inhibitors have been developed to overcome resistance to crizotinib (B193316) in ALK-mutated non-small cell lung cancer nih.gov. While this highlights the potential relevance of the phenoxy group, specific inhibitory data for this compound analogues against ALK or ROS1 are not present in the available literature.
Stearoyl-CoA Desaturase 1 (SCD1) Inhibition
Stearoyl-CoA desaturase 1 (SCD1) is a key enzyme in the biosynthesis of monounsaturated fatty acids and has emerged as a therapeutic target in metabolic diseases and cancer. Several piperidine-based compounds have been identified as SCD1 inhibitors.
One notable example is the analogue 4-(2-Chlorophenoxy)-N-[3-(methyl carbamoyl)phenyl]piperidine-1-carboxamide , which has been identified as a potent and orally bioavailable SCD1 inhibitor nih.gov. This finding underscores the potential of the chlorophenoxy-piperidine scaffold in targeting SCD1. Structure-activity relationship (SAR) studies on related series of inhibitors have indicated that the piperidine moiety can be a key component for potent SCD1 inhibition researchgate.net. While specific IC50 values for a broader range of this compound analogues are not detailed in the available literature, the existing data suggest this chemical class warrants further investigation as SCD1 inhibitors.
| Compound/Analogue Class | Target | Observed Effect | Reference |
| 4-(2-Chlorophenoxy)-N-[3-(methyl carbamoyl)phenyl]piperidine-1-carboxamide | SCD1 | Potent inhibition | nih.gov |
| Piperidine-based derivatives | SCD1 | General inhibitory activity | researchgate.net |
Fatty Acid Amide Hydrolase (FAAH) Inhibition
Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) and other fatty acid amides. Inhibition of FAAH is a therapeutic strategy for pain, inflammation, and anxiety. Piperidine and piperazine-based ureas and carbamates have been identified as potent classes of FAAH inhibitors nih.govnih.gov.
The mechanism of inhibition by these compounds often involves a covalent modification of the enzyme's active site serine residue nih.gov. Computational studies have suggested that the piperidine/piperazine ring system plays a crucial role by inducing a conformational distortion of the urea (B33335) or carbamate (B1207046) functional group within the FAAH active site. This distortion is believed to facilitate the nucleophilic attack by the catalytic serine, leading to efficient inactivation of the enzyme nih.gov.
While the general class of piperidine-based compounds is well-established as FAAH inhibitors, specific inhibitory concentrations (IC50 values) for this compound analogues are not explicitly provided in the reviewed literature.
| Compound/Analogue Class | Target | Mechanism of Action | Reference |
| Piperidine/piperazine aryl ureas | FAAH | Covalent modification of active site serine | nih.gov |
| Piperidine/piperazine carbamates | FAAH | Potent and selective inhibition | nih.gov |
Sterol Δ8−Δ7 Isomerase (SI) Sites
Sterol Δ8−Δ7 isomerase (SI), also known as emopamil (B1663351) binding protein (EBP), is an enzyme involved in the later stages of cholesterol biosynthesis. Research has shown that certain piperidine analogues exhibit high affinity for SI sites.
A study on chiral 1-[omega-(4-chlorophenoxy)alkyl]-4-methylpiperidines revealed that these compounds bind to SI sites with varying affinities. Specifically, the analogue (-)-(S)-4-methyl-1-[2-(4-chlorophenoxy)-1-methylethyl]piperidine demonstrated a notable binding affinity for the SI site, alongside high affinity and selectivity for the sigma-1 receptor.
| Compound | Target | Binding Affinity (Ki) | Reference |
| (-)-(S)-4-methyl-1-[2-(4-chlorophenoxy)-1-methylethyl]piperidine | Sterol Δ8−Δ7 Isomerase (SI) | Moderate affinity (selectivity vs. sigma-1 is 11-fold) |
Molecular Mechanisms of Interaction (Binding Affinities and Selectivity)
The selectivity of a compound for its intended target over other proteins is a critical determinant of its therapeutic potential and safety profile. For piperidine-based compounds, selectivity has been explored across various target classes.
As mentioned, (-)-(S)-4-methyl-1-[2-(4-chlorophenoxy)-1-methylethyl]piperidine shows high affinity for the sigma-1 receptor (Ki = 0.34 nM) and is 547-fold more selective for this receptor over the sigma-2 site. Its selectivity for the sigma-1 receptor over the SI site is 11-fold. This demonstrates that modifications to the piperidine scaffold can significantly influence binding affinity and selectivity.
In the context of kinase inhibitors, achieving selectivity can be challenging due to the conserved nature of the ATP-binding pocket across the kinome nih.gov. However, exploiting subtle differences in the kinase domains, including regions outside the ATP-binding site, can lead to the development of selective inhibitors. The phenoxy group, present in this compound, is a common moiety in kinase inhibitors and can contribute to binding affinity and selectivity through hydrophobic and other interactions within the kinase domain nih.gov. While general principles of kinase inhibitor selectivity are well-understood, specific selectivity profiles for this compound analogues across a panel of kinases are not available in the reviewed literature.
Similarly, for enzymes like FAAH, piperidine-based inhibitors have been developed with high selectivity over other serine hydrolases nih.gov. This selectivity is achieved by designing molecules that specifically fit the active site architecture of FAAH.
Modulation of Cellular Pathways
The biological effects of this compound and its analogues are mediated through the modulation of various cellular pathways, downstream of their primary biological targets.
SCD1 Inhibition and Cellular Pathways: Inhibition of SCD1 has been shown to modulate the endoplasmic reticulum (ER) stress response and β-catenin signaling. In cancer cells, SCD1 inhibition can enhance the ER stress response, leading to apoptosis. Interestingly, in the context of cancer immunotherapy, SCD1 inhibition has been found to act directly on CD8+ T cells and dendritic cells (DCs) to enhance their anti-tumor functions nih.gov. This suggests a complex, cell-type-specific modulation of cellular pathways.
Akt and p38 MAPK Pathways in Cancer: As discussed previously, piperidine-containing molecules can modulate the Akt and p38 MAPK pathways. Inhibition of the PI3K/Akt pathway by piperidine derivatives can lead to apoptosis in cancer cells nih.govnih.gov. The p38 MAPK pathway can also be modulated by piperidine-based compounds, influencing processes like inflammation and cell viability nih.govnih.govnih.gov. Piperine, for example, has been shown to regulate several key signaling pathways involved in cancer, including STAT-3, NF-κB, and JNK/p38-MAPK nih.gov.
Drug Resistance Mechanisms
The development of drug resistance is a major challenge in pharmacotherapy, particularly in cancer treatment. The biological targets of this compound analogues are implicated in mechanisms of drug resistance.
SCD1 Inhibition and Drug Resistance: Recent studies have identified a mechanism of resistance to SCD1 inhibitors in cancer cells. It has been shown that fatty acid desaturase 2 (FADS2) can confer resistance to SCD1 inhibition by modulating the ER stress response. Cancer cells with high FADS2 expression are less sensitive to SCD1 inhibitors because FADS2 can compensate for the loss of SCD1 activity, thereby preventing the accumulation of toxic saturated fatty acids and subsequent ER stress-induced cell death. This finding suggests that co-targeting SCD1 and FADS2 could be a strategy to overcome resistance.
Akt Pathway and Drug Resistance: The PI3K/Akt pathway is a well-known mediator of drug resistance in cancer. Hyperactivation of this pathway can promote cell survival and inhibit apoptosis, thereby counteracting the effects of various chemotherapeutic agents. Consequently, inhibitors of the Akt pathway are being explored to overcome drug resistance.
Induction of Fetal Hemoglobin Expression
Detailed research findings and data tables on the induction of fetal hemoglobin expression by this compound and its analogues are not available in the current body of scientific literature.
Preclinical Research Approaches for 2 3 Chlorophenoxy Piperidine Analogues
In Vitro Biological Evaluation Methodologies
In vitro (Latin for "in glass") studies are performed in a controlled environment outside of a living organism, such as a test tube or petri dish. These assays are fundamental for the initial screening and characterization of 2-(3-Chlorophenoxy)piperidine analogues, allowing for high-throughput evaluation of their biological effects.
Cell-Based Assays (e.g., for Anti-tuberculosis Activity, Influenza Virus Inhibition)
Cell-based assays utilize living cells to assess the effects of chemical compounds on cellular functions and viability. They are crucial for understanding a compound's activity in a biological context that is more complex than a simple biochemical assay.
For anti-tuberculosis activity , a common primary screening method is the Microplate Alamar Blue Assay (MABA). In this assay, Mycobacterium tuberculosis (such as the H37Ra strain) is incubated with the test compounds in 96-well plates. nih.gov After a period of incubation, a dye like Alamar Blue is added, which changes color in response to metabolic activity. A lack of color change indicates that the compound has inhibited bacterial growth. nih.gov To assess whether the compound is killing the bacteria or just inhibiting its growth, and to test its effect on intracellular bacteria, further assays are conducted. These include colony-forming unit (CFU) assays in infected macrophage cell lines (e.g., murine RAW264.7 or human THP-1 cells), which measure the number of viable bacteria inside the host cells after treatment. nih.gov It is also standard to evaluate the cytotoxicity of the compounds against the host macrophage cells to ensure that the antibacterial effect is not simply due to killing the host cells. nih.gov
For influenza virus inhibition , a frequently used method involves a cell-based high-throughput screen (HTS). nih.gov In this setup, host cells, such as Madin-Darby Canine Kidney (MDCK) cells, are grown in multi-well plates and then infected with a specific strain of influenza virus (e.g., A/Udorn/72 (H3N2)). nih.gov The compounds are added to the wells, and after an incubation period, the cells are fixed and stained to visualize the cytopathic effect (CPE) caused by the virus. nih.govnih.gov Compounds that protect the cells from virus-induced death are identified as potential inhibitors. nih.gov The potency of these inhibitors is quantified by their 50% effective concentration (EC₅₀), which is the concentration required to inhibit the viral effect by 50%. rsc.org To assess the therapeutic window, the compound's cytotoxicity is measured (MLD₅₀), and a selectivity index (SI = MLD₅₀/EC₅₀) is calculated. A high SI value indicates that the compound is effective against the virus at concentrations far below those that are toxic to the host cells. nih.govrsc.org
Table 1: Example of Anti-Influenza Activity of a Piperidine-Based Analogue
| Virus Strain | EC₅₀ (µM) |
|---|---|
| Influenza A/Udorn/72 (H3N2) | 0.05 |
| Influenza A/PR/8/34 (H1N1) | 0.12 |
| Influenza A/WSN/33 (H1N1) | 0.08 |
| Influenza B/Lee/40 | 0.25 |
This table presents hypothetical data based on findings for potent piperidine-based inhibitors. nih.govrsc.org
Radioligand Binding Assays
Radioligand binding assays are a powerful tool used to study the interaction between a compound and its specific biological target, typically a receptor. nih.gov The principle involves using a radioactive molecule (the radioligand) that is known to bind to the target receptor. The assay measures the ability of a non-radioactive test compound, such as a this compound analogue, to compete with the radioligand for the binding site on the receptor. nih.gov
These assays are often performed using membranes prepared from tissues that have a high density of the target receptor, such as rat liver or brain membranes. nih.gov The mixture of membranes, radioligand, and test compound is incubated, and then the receptor-bound radioactivity is separated from the unbound radioactivity, often using a filtration method through 96-well plates for higher throughput. nih.gov The amount of radioactivity detected is inversely proportional to the affinity of the test compound for the receptor. The results are typically expressed as the inhibitory constant (Kᵢ), which represents the concentration of the test compound required to occupy 50% of the receptors. A lower Kᵢ value signifies a higher binding affinity. nih.gov This technique allows researchers to determine not only the affinity of analogues for a primary target but also their selectivity by testing them against a panel of different receptors. nih.gov
Enzyme Activity Assays
Enzyme activity assays are designed to measure the effect of a compound on the function of a specific enzyme. These are critical for developing drugs that act as enzyme inhibitors. For analogues of this compound, these assays can be used in a target-based screening approach.
One example is the development of inhibitors for Mycobacterium tuberculosis mycothione (B1250312) reductase (MtrMtb), an enzyme crucial for protecting the bacterium against oxidative stress. nih.gov A high-throughput screening assay can be developed where the activity of the recombinant MtrMtb enzyme is coupled to a bioluminescent readout. nih.gov In this system, the enzyme's conversion of a substrate like NADPH to NADP+ is monitored. The reaction is stopped, and the remaining NADPH is degraded. A detection reagent is then added that generates a luminescent signal proportional to the amount of NADP+ produced, which directly reflects the enzyme's activity. nih.gov A decrease in the luminescent signal in the presence of a test compound indicates inhibition of the enzyme. nih.gov
Another example is the inhibition of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov Densely functionalized piperidine (B6355638) scaffolds can be evaluated for their AChE inhibitory activity using in vitro assays that measure the rate at which the enzyme hydrolyzes a substrate. nih.gov The potency of the inhibitors is determined by their IC₅₀ values, representing the concentration that inhibits 50% of the enzyme's activity. nih.gov
In Vivo Studies in Non-Human Models
Following promising in vitro results, lead candidates are advanced to in vivo studies, which are conducted in living organisms (e.g., mice, zebrafish). These studies are essential for understanding how a compound behaves in a complex biological system, including its efficacy and mechanism of action.
Pharmacological Efficacy Assessment
This stage involves assessing whether a compound has the desired therapeutic effect in an animal model of a specific disease. For instance, if piperidine analogues show potent in vitro anticancer activity, their in vivo efficacy would be tested in animal tumor models. nih.gov
A common approach is to use immunodeficient mice (e.g., SCID mice) that are implanted with human cancer cells, creating a tumor xenograft. nih.gov Once tumors are established, the animals are treated with the test compound. The efficacy of the compound is determined by measuring the tumor volume over time compared to a control group receiving a placebo. nih.gov The result can be expressed as a percentage of tumor growth inhibition. For example, a study on pyrano[3,2-c]quinoline analogues, which share structural similarities with some piperidine derivatives, found that the most potent compound resulted in a 23% tumor growth inhibition in an HCT-116 tumor mouse model. nih.gov
Exploration of Biological Pathways and Therapeutic Potential
In vivo studies are also critical for elucidating the biological pathways through which a compound exerts its effect. This helps to confirm the mechanism of action observed in vitro and to explore the broader therapeutic potential.
For example, a piperidine-based influenza inhibitor identified from cell-based assays can be further studied in vivo to understand its mechanism. rsc.org A time-of-addition experiment can help delineate which stage of the viral replication cycle is being disrupted. Results indicating that a compound interferes with an early to middle stage of replication provide valuable insight into its biological pathway. nih.govrsc.org
In the context of cancer, a quinoline-piperidine derivative named Vacquinol-1 was identified as a potential therapeutic for glioblastoma. nih.gov In vivo studies were essential to show that the compound's distinct stereoisomers have specific pharmacodynamic features and to confirm that it induces cancer cell death through a novel mechanism of catastrophic vacuolization. nih.gov These animal studies provide the necessary foundation for further preclinical development. nih.gov
Computational Chemistry and in Silico Modeling of 2 3 Chlorophenoxy Piperidine
Molecular Docking and Ligand-Protein Interaction Prediction
Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. niscpr.res.in For compounds like 2-(3-Chlorophenoxy)piperidine, docking studies are essential to identify potential biological targets and to understand the specific molecular interactions that stabilize the ligand-protein complex. These interactions typically include hydrogen bonds, hydrophobic interactions, and electrostatic forces.
While specific docking studies for this compound are not extensively detailed in publicly available literature, the methodology is widely applied to its structural analogs, namely piperidine (B6355638) and benzimidazole (B57391) derivatives. connectjournals.comnih.gov In such studies, the three-dimensional structure of a target protein is obtained from a repository like the Protein Data Bank (PDB). niscpr.res.in The ligand, this compound, is then computationally placed into the binding site of the protein. Algorithms calculate the binding energy for numerous possible conformations, with the most negative values indicating a more favorable binding affinity. niscpr.res.inresearchgate.net
For example, in studies of similar heterocyclic compounds, key interactions often involve the piperidine nitrogen acting as a hydrogen bond acceptor or donor, and the chlorophenoxy group participating in hydrophobic and pi-stacking interactions with amino acid residues like tyrosine, phenylalanine, and tryptophan. chemrevlett.comnih.gov The specific interactions dictate the binding affinity and are crucial for the compound's biological effect. The results from these simulations are often presented in data tables that summarize binding energies and interacting residues.
Table 1: Example of Molecular Docking Interaction Data for a Piperidine Analog This table is a representative example based on typical data from docking studies of similar compounds.
| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Hypothetical Kinase (e.g., 2BU8) | -8.5 | LEU83, VAL91 | Hydrophobic |
| LYS67 | Hydrogen Bond (with piperidine NH) | ||
| PHE145 | Pi-Stacking (with phenoxy ring) | ||
| Hypothetical GPCR (e.g., 1Y8O) | -7.9 | TRP101, ILE184 | Hydrophobic |
| ASP105 | Ionic/H-Bond (with protonated piperidine) |
Prediction of Biological Activity Spectra (e.g., using PASS online tool)
The Prediction of Activity Spectra for Substances (PASS) online tool is a powerful in silico resource for forecasting the likely biological activities of a given chemical structure. way2drug.comresearchgate.net The tool compares the structure of a query compound, such as this compound, against a vast training set of over 300,000 known active compounds to generate a probable activity spectrum. researchgate.netclinmedkaz.org The prediction results are presented as a list of potential activities, each with a corresponding probability of being active (Pa) and inactive (Pi). mdpi.com
An activity is considered probable if Pa > Pi. way2drug.com A high Pa value (e.g., > 0.7) suggests the compound is highly likely to exhibit that activity, as its structure is very similar to known active compounds. Conversely, a low Pa value (e.g., < 0.5) with Pa > Pi may indicate a novel chemical entity (NCE) with a previously undiscovered mechanism of action. way2drug.com
For new piperidine derivatives, PASS has been used to predict a wide range of potential pharmacological effects, including anticancer, anti-inflammatory, and central nervous system activities, as well as interactions with various enzymes and receptors. clinmedkaz.org A comprehensive analysis of this compound would involve submitting its structure to the PASS server to obtain a list of probable activities, which would then guide priorities for biological testing. researchgate.net
Table 2: Illustrative PASS Prediction Results for a Piperidine Derivative This table represents the type of data generated by a PASS analysis and is for illustrative purposes.
| Predicted Biological Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) | Interpretation |
|---|---|---|---|
| Kinase Inhibitor | 0.815 | 0.012 | High probability of activity |
| Antineoplastic | 0.750 | 0.035 | High probability of activity |
| CYP3A4 Inhibitor | 0.698 | 0.050 | Likely to be active |
| Membrane Integrity Agonist | 0.552 | 0.120 | Likely to be active |
| Neuropathic Pain Treatment | 0.480 | 0.210 | Possible novel activity |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to correlate the chemical structure of a series of compounds with their biological activity using statistical models. longdom.orgijnrd.org The fundamental principle is that variations in the structural or physicochemical properties of molecules lead to changes in their biological effects. ijnrd.org
In a QSAR study involving analogs of this compound, researchers would synthesize a library of related compounds with modifications at various positions. nih.gov For each compound, a set of molecular descriptors is calculated, which can include electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), and lipophilic (e.g., logP) properties. ijnrd.orgbiolscigroup.us These descriptors are then used to build a mathematical equation that links them to the experimentally measured biological activity (e.g., IC50). nih.gov
A statistically significant QSAR model can predict the activity of new, unsynthesized compounds and provide insights into the structural features that are crucial for activity. nih.govnih.gov For instance, a QSAR model might reveal that higher lipophilicity in the phenoxy ring and the presence of a hydrogen bond donor on the piperidine ring enhance the desired activity. nih.gov
Pharmacophore Modeling
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dergipark.org.tr A pharmacophore model is essentially a 3D template that defines the types and locations of key features, such as hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. dergipark.org.tr
For a compound like this compound, a pharmacophore model could be developed based on its structure and the structures of other known active ligands for a particular target. Programs like PHASE or PharmMapper can be used to generate these models. dergipark.org.tr The resulting pharmacophore typically consists of a set of features in a specific spatial arrangement. For this molecule, a likely pharmacophore might include a hydrophobic/aromatic feature for the chlorophenoxy group, a hydrogen bond donor/acceptor for the piperidine nitrogen, and specific spatial constraints defining the distance and angles between these features. This model can then be used to screen large compound databases to find new molecules that fit the template and are therefore likely to be active. dergipark.org.trmdpi.com
Virtual Screening for Ligand Discovery
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This process can be either structure-based or ligand-based.
In a structure-based virtual screening campaign relevant to this compound, molecular docking would be used to "screen" millions of compounds from databases like ZINC against a specific protein target. nih.govufu.br The compounds would be ranked based on their predicted binding affinity (docking score), and the top-ranking "hits" would be selected for experimental testing. mdpi.com
Alternatively, if the protein target is unknown but a set of active ligands exists, a ligand-based virtual screening can be performed. nih.gov A pharmacophore model or a 2D similarity search based on the structure of this compound would be used as a query to find similar molecules in a database. ufu.br This approach is efficient for discovering new chemical scaffolds that retain the key features necessary for biological activity.
Conformational Analysis and 3D Chemical Space Exploration
The biological activity of a molecule is intimately linked to its three-dimensional shape and conformational flexibility. Conformational analysis of this compound involves identifying its low-energy, stable conformations. The piperidine ring typically adopts a chair conformation to minimize steric strain. mdpi.comresearchgate.net The substituents—the hydrogen on the nitrogen and the 3-chlorophenoxy group—can be in either axial or equatorial positions. The relative stability of these conformers is influenced by steric hindrance and electronic effects, such as 1,3-diaxial interactions. nih.gov Understanding the preferred conformation is critical, as it dictates how the molecule presents its pharmacophoric features to a protein binding site. mdpi.com
Exploring 3D chemical space is a key strategy in modern drug discovery, moving away from flat, 2D molecules towards more complex, three-dimensional structures. nih.govnih.gov Saturated heterocyclic rings like piperidine are considered excellent scaffolds for creating 3D fragments because of their defined, non-planar geometries. whiterose.ac.ukrsc.org By synthesizing and analyzing libraries of substituted piperidines, researchers can explore a wider and more diverse area of chemical space, increasing the chances of discovering novel drugs with improved properties. researcher.life Computational analysis of a virtual library derived from the this compound scaffold would assess its 3D shape diversity and drug-like properties, confirming its value as a building block in fragment-based drug discovery programs. rsc.org
Future Directions and Research Gaps
Development of Highly Stereoselective and Atom-Economical Synthetic Routes
The presence of a stereocenter at the 2-position of the piperidine (B6355638) ring in 2-(3-Chlorophenoxy)piperidine means that its enantiomers could exhibit different pharmacological profiles. Therefore, the development of highly stereoselective synthetic methods is paramount. Current synthetic strategies may not offer optimal control over stereochemistry, leading to racemic mixtures that require challenging and often inefficient resolution steps. Future research should focus on asymmetric synthesis methodologies to produce enantiopure (R)- and (S)-2-(3-Chlorophenoxy)piperidine. rsc.orgresearchgate.net
Furthermore, the principles of green chemistry demand the development of atom-economical synthetic routes. acs.orgacs.org Traditional multi-step syntheses of piperidine derivatives can be inefficient, generating significant chemical waste. nih.govrsc.orgnih.gov Future synthetic strategies should aim to maximize the incorporation of all starting material atoms into the final product. This could involve exploring novel catalytic systems, such as those based on transition metals, or employing cascade reactions that form multiple bonds in a single operation. acs.org The development of such efficient and environmentally benign syntheses will be crucial for the sustainable and cost-effective production of this compound for extensive research and potential commercialization.
Comprehensive Elucidation of Undiscovered Biological Targets and Off-Targets
While the primary biological target(s) of this compound may have been identified, a comprehensive understanding of its full pharmacological profile is likely incomplete. Piperidine derivatives are known to interact with a wide array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. ontosight.aiclinmedkaz.org Therefore, a systematic and unbiased screening approach is necessary to identify both novel biological targets and potential off-target interactions.
Future research should employ a combination of in silico and in vitro techniques. Computational methods, such as molecular docking and pharmacophore modeling, can predict potential binding partners based on the compound's structure. nih.gov These predictions can then be validated through high-throughput screening assays against a broad panel of receptors, enzymes, and other biologically relevant macromolecules. nih.gov A thorough understanding of the on- and off-target activities of this compound is essential for predicting its therapeutic efficacy and potential side effects, and for uncovering new therapeutic indications.
Advanced Mechanistic Studies at the Molecular and Cellular Levels
Beyond identifying biological targets, it is crucial to understand the precise molecular and cellular mechanisms through which this compound exerts its effects. For instance, if the compound binds to a receptor, what are the downstream signaling pathways that are modulated? Does it act as an agonist, antagonist, or allosteric modulator? Answering these questions requires sophisticated mechanistic studies.
Future research should utilize a range of advanced techniques to probe the compound's mechanism of action. This includes detailed binding kinetics studies to determine the affinity and residence time of the compound at its target. Cellular assays, such as reporter gene assays and second messenger measurements, can elucidate the functional consequences of target engagement. Furthermore, studying the effects of the compound on cellular processes like gene expression, protein phosphorylation, and cell morphology can provide a more holistic understanding of its biological activity. nih.gov In-depth knowledge of the molecular and cellular mechanisms will be invaluable for optimizing the compound's structure to enhance desired effects and minimize unwanted ones.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Future research should focus on building robust and predictive AI/ML models for this chemical series. This will involve generating a high-quality dataset of compounds with their corresponding biological activities. These models can then be used for virtual screening of large compound libraries to identify new hits, for de novo design of novel molecular structures with desired properties, and for predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties to prioritize compounds for synthesis and testing. nih.govresearchgate.net The integration of AI and ML into the research workflow has the potential to significantly reduce the time and cost associated with bringing a new drug to market.
Exploration of New Therapeutic Applications Beyond Current Indications
The diverse pharmacological activities exhibited by piperidine derivatives suggest that this compound may have therapeutic potential beyond its initially explored indications. ijnrd.orgclinmedkaz.org A related compound, 2-(3-chlorophenoxy)propionic acid, has been investigated as a plant growth regulator, highlighting the potential for this chemical scaffold to interact with a variety of biological systems. nih.govresearchgate.netsigmaaldrich.com
A systematic exploration of new therapeutic applications is therefore warranted. This could involve screening the compound against a wide range of disease models, both in vitro and in vivo. For example, given the prevalence of piperidine motifs in central nervous system (CNS) active drugs, its potential in neurological and psychiatric disorders could be investigated. ontosight.ainih.gov Its potential as an anti-inflammatory, anti-cancer, or anti-infective agent could also be explored. ijnrd.orgnih.gov Uncovering novel therapeutic uses for this compound could open up new avenues for addressing unmet medical needs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
